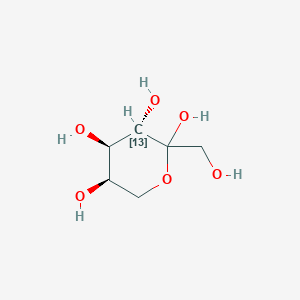
(3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol is a complex organic compound that belongs to the class of oxanes. This compound is characterized by its unique stereochemistry, which is indicated by the specific configuration of its chiral centers. The presence of multiple hydroxyl groups and a hydroxymethyl group makes it a polyol, which is significant in various biochemical and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol typically involves the use of carbohydrate precursors. One common method is the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require controlled temperatures and pH to ensure the correct stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve biotechnological approaches, such as the fermentation of specific microorganisms that can produce the desired polyol. Enzymatic catalysis is also a method used to achieve high yields and purity, leveraging the specificity of enzymes to control the stereochemistry of the product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols using agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halides or esters.
科学研究应用
(3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a component in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
作用机制
The mechanism by which (3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol exerts its effects is primarily through its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways. Its stereochemistry is crucial for its binding affinity and specificity to molecular targets.
相似化合物的比较
(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol: Lacks the (313C) isotope, making it less useful in certain isotopic labeling studies.
(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-pentol: Contains an additional hydroxyl group, altering its chemical properties and reactivity.
Uniqueness: The presence of the (313C) isotope in (3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol makes it particularly valuable in isotopic labeling studies, allowing researchers to trace metabolic pathways and study enzyme mechanisms with high precision.
This compound’s unique stereochemistry and functional groups make it a versatile and valuable molecule in various fields of research and industry.
属性
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-MLEZZKJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([13C@@H](C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














